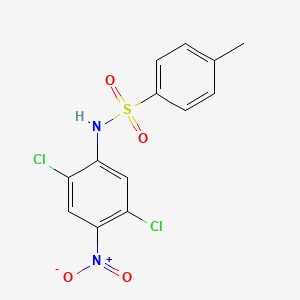
Benzenesulfonamide, N-(2,5-dichloro-4-nitrophenyl)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-(2,5-dichloro-4-nitrophenyl)-4-methyl- is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzenesulfonamide group attached to a 2,5-dichloro-4-nitrophenyl moiety, along with a 4-methyl substitution.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(2,5-dichloro-4-nitrophenyl)-4-methyl- typically involves the reaction of 2,5-dichloro-4-nitroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
2,5-Dichloro-4-nitroaniline+Benzenesulfonyl chloride→Benzenesulfonamide, N-(2,5-dichloro-4-nitrophenyl)-4-methyl-
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(2,5-dichloro-4-nitrophenyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids or other oxidized derivatives.
Reduction: Formation of 2,5-dichloro-4-aminophenyl derivatives.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Scientific Research Applications
Benzenesulfonamide, N-(2,5-dichloro-4-nitrophenyl)-4-methyl- has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(2,5-dichloro-4-nitrophenyl)-4-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes.
Interacting with Receptors: Modulating the activity of specific receptors involved in cellular signaling pathways.
Disrupting Cellular Processes: Affecting various cellular processes, leading to antimicrobial or antitumor effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-4-nitroaniline: A precursor in the synthesis of the target compound.
N-(4,5-Dichloro-2-nitrophenyl)acetamide: A structurally similar compound with different functional groups.
4,5-Dichloro-2-nitro-N-(phenylmethyl)benzamide: Another related compound with distinct applications.
Uniqueness
Benzenesulfonamide, N-(2,5-dichloro-4-nitrophenyl)-4-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62748-03-2 |
|---|---|
Molecular Formula |
C13H10Cl2N2O4S |
Molecular Weight |
361.2 g/mol |
IUPAC Name |
N-(2,5-dichloro-4-nitrophenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H10Cl2N2O4S/c1-8-2-4-9(5-3-8)22(20,21)16-12-6-11(15)13(17(18)19)7-10(12)14/h2-7,16H,1H3 |
InChI Key |
BUBIWAPWIBYHNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















